![molecular formula C86H78N4O2S4 B13143954 2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13143954.png)
2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile” is a highly complex organic molecule. It features multiple aromatic rings, thiophene units, and cyano groups, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the pentacyclic core.
Functionalization: Introduction of functional groups such as cyano and oxo groups.
Substitution Reactions: Adding substituents like hexylphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires:
Optimization of reaction conditions: To maximize yield and purity.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene units.
Reduction: Reduction reactions could target the cyano groups.
Substitution: Aromatic substitution reactions could modify the hexylphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions but could include:
Oxidized derivatives: With additional oxygen-containing functional groups.
Reduced derivatives: With modified cyano groups.
Substituted derivatives: With different aromatic substituents.
Scientific Research Applications
Chemistry
Material Science: The compound could be used in the development of new materials with unique electronic properties.
Catalysis: It might serve as a catalyst or catalyst precursor in organic reactions.
Biology
Biological Probes: The compound could be used as a probe to study biological systems due to its unique structure.
Medicine
Drug Development:
Industry
Electronic Devices: Use in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific application. For example:
In catalysis: It might act by providing a reactive surface or intermediate.
In biological systems: It could interact with specific molecular targets, such as enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
Other thiophene derivatives: Compounds with similar thiophene units.
Aromatic cyano compounds: Molecules with cyano groups attached to aromatic rings.
Uniqueness
The uniqueness of this compound lies in its highly complex structure, which combines multiple functional groups and aromatic systems, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C86H78N4O2S4 |
|---|---|
Molecular Weight |
1327.8 g/mol |
IUPAC Name |
2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile |
InChI |
InChI=1S/C86H78N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)85(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-68-76(46-67(75)83-77(85)43-65(95-83)41-69-79(59(47-87)48-88)71-51-93-53-73(71)81(69)91)86(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)78-44-66(96-84(68)78)42-70-80(60(49-89)50-90)72-52-94-54-74(72)82(70)92/h25-46,51-54H,5-24H2,1-4H3/b69-41-,70-42+ |
InChI Key |
OROVKMKXNTVTND-YTMZJGCBSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)/C=C/6\C(=C(C#N)C#N)C7=CSC=C7C6=O)C(C8=C4SC(=C8)/C=C\9/C(=C(C#N)C#N)C1=CSC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C=C6C(=C(C#N)C#N)C7=CSC=C7C6=O)C(C8=C4SC(=C8)C=C9C(=C(C#N)C#N)C1=CSC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


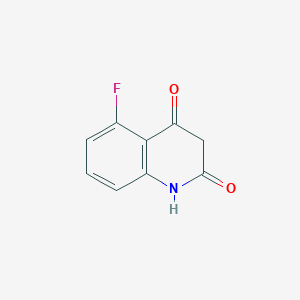
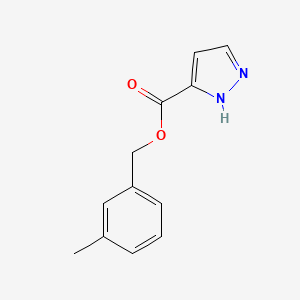
![[(Z)-1-(dimethylamino)hex-1-en-2-yl]-propan-2-ylazanide;manganese(2+)](/img/structure/B13143882.png)
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)

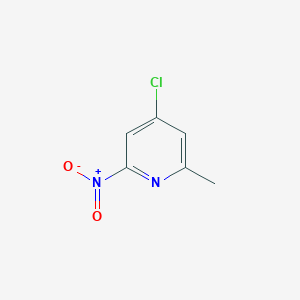
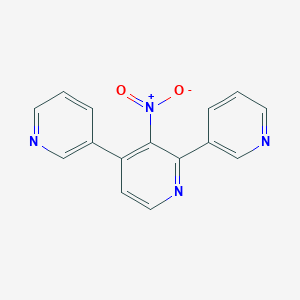

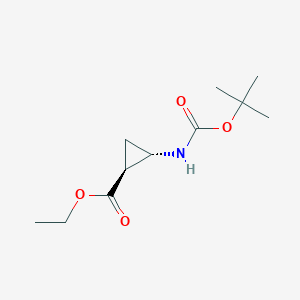
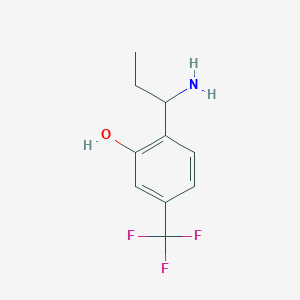
![7-Benzyl-4-(isoxazolidin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13143944.png)
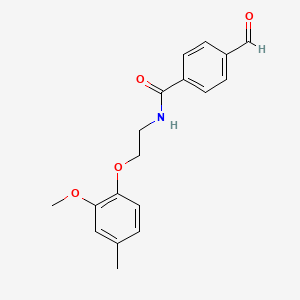
![2-(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)dibenzo[f,h]quinoxaline](/img/structure/B13143948.png)
![5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13143950.png)
